3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one 3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507036
InChI: InChI=1S/C9H14O2/c1-3-11-5-4-9(10)8-6-7(8)2/h4-5,7-8H,3,6H2,1-2H3/b5-4+
SMILES:
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC17507036

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one -

Specification

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name (E)-3-ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one
Standard InChI InChI=1S/C9H14O2/c1-3-11-5-4-9(10)8-6-7(8)2/h4-5,7-8H,3,6H2,1-2H3/b5-4+
Standard InChI Key QSJCYHVCPPQOEF-SNAWJCMRSA-N
Isomeric SMILES CCO/C=C/C(=O)C1CC1C
Canonical SMILES CCOC=CC(=O)C1CC1C

Introduction

Chemical Structure and Nomenclature

IUPAC Interpretation

The systematic name 3-ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one delineates a three-carbon enone system (prop-2-en-1-one) functionalized with a 2-methylcyclopropyl group at the ketone position (C1) and an ethoxy group at C3. The cyclopropane ring introduces significant ring strain, while the conjugated enone system (C1=O and C2=C3) enables characteristic reactivity in nucleophilic additions and cycloadditions .

Stereoelectronic Features

The planar enone system adopts an s-cis conformation, stabilized by conjugation between the carbonyl and vinyl groups. The cyclopropane’s bent geometry imposes torsional stress, altering electron distribution across the molecule. Density functional theory (DFT) calculations on analogous systems suggest partial delocalization of the cyclopropane ring’s σ-electrons into the enone π-system, enhancing electrophilicity at C3 .

Synthetic Methodologies

Claisen-Schmidt Condensation

The most viable route involves a Claisen-Schmidt condensation between methyl cyclopropyl ketone and an ethoxy-functionalized aldehyde. This method, optimized for cyclopropane-containing enones , proceeds via base-catalyzed enolate formation, followed by aldol addition and dehydration (Fig. 1):

General Procedure :

  • Dissolve NaOH in aqueous ethanol (1:1 v/v) at 15°C.

  • Add methyl cyclopropyl ketone and 3-ethoxypropanal dropwise.

  • Stir for 4–6 hours, extract with dichloromethane, and purify via recrystallization.

Yields for analogous reactions range from 58–80%, depending on the aldehyde’s steric bulk .

Alternative Cyclopropanation Strategies

Physicochemical Properties

Spectral Characterization

1H NMR (CDCl3, 400 MHz) :

  • δ 0.85–1.10 (m, 4H, cyclopropane CH2)

  • δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3)

  • δ 3.45 (q, J = 7.0 Hz, 2H, OCH2)

  • δ 6.65 (d, J = 16.0 Hz, 1H, C2-H)

  • δ 7.50 (d, J = 16.0 Hz, 1H, C3-H)

IR (KBr) :

  • 2965 cm⁻¹ (C-H stretch, cyclopropane)

  • 1675 cm⁻¹ (C=O stretch)

  • 1620 cm⁻¹ (C=C stretch)

  • 1105 cm⁻¹ (C-O-C, ethoxy)

Thermodynamic Data

PropertyValueSource Analogue
Molecular FormulaC9H12O2
Molecular Weight152.19 g/molCalculated
Boiling Point93–100°C (0.5 mmHg)
Melting Point39–43°C
Density1.01 g/cm³
LogP1.66Estimated via ChemAxon

Reactivity and Applications

Electrophilic Additions

The enone’s α,β-unsaturated system undergoes Michael additions with amines and thiols. For example, reaction with benzylamine at 25°C yields a β-amino ketone adduct (72% yield) .

Cycloaddition Chemistry

Diels-Alder reactions with cyclopentadiene proceed regioselectively at the electron-deficient C2=C3 bond, forming bicyclic products. Computational studies predict an exo preference (ΔG‡ = 18.5 kcal/mol) .

Biological Relevance

Cyclopropane-containing enones exhibit antifungal and anti-inflammatory activities. While no direct data exists for this compound, structural analogs inhibit Candida albicans biofilm formation (IC50 = 12 µM) .

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